N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide
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Overview
Description
N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide is an organic compound that features a cyanomethyl group attached to a propoxyphenyl-substituted propanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide typically involves the reaction of 4-propoxybenzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of materials with specific properties, such as luminescent hydrogels.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(4-propoxyphenyl)acetamide
- 2-Chloro-N-(4-propoxy-phenyl)-acetamide
- Benzenamine, 4-propoxy-N-[(4-propoxyphenyl)methylene]-
Uniqueness
N-(Cyanomethyl)-3-(4-propoxyphenyl)propanamide is unique due to its specific structural features, such as the cyanomethyl group and the propoxyphenyl substitution. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N-(cyanomethyl)-3-(4-propoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-11-18-13-6-3-12(4-7-13)5-8-14(17)16-10-9-15/h3-4,6-7H,2,5,8,10-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUMFHWVYOFLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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